Fmoc-Lys(Boc)-Gly-OH
Overview
Description
Fmoc-Lys(Boc)-Gly-OH: is a compound used extensively in peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Boc)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for the next coupling reaction. The Boc group remains intact during this process, protecting the side chain of lysine. The coupling of the next amino acid, glycine, is facilitated by reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and NMM (N-Methylmorpholine) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Lys(Boc)-Gly-OH undergoes several types of reactions, primarily focused on the removal of protecting groups and peptide bond formation. The Fmoc group is removed under basic conditions, typically using piperidine. The Boc group is removed under acidic conditions, such as with trifluoroacetic acid (TFA) .
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Boc Removal: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: HBTU and NMM in DMF.
Major Products Formed: The primary products formed from these reactions are the deprotected amino acids and the desired peptide chains. For example, the removal of the Fmoc group yields a free amine, which can then participate in further coupling reactions to extend the peptide chain .
Scientific Research Applications
Chemistry: Fmoc-Lys(Boc)-Gly-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the assembly of complex peptide sequences, which are essential for studying protein structure and function .
Biology: In biological research, this compound is used to create peptides that can mimic natural proteins. These synthetic peptides are used in various assays to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: In the medical field, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents, targeting specific proteins involved in diseases such as cancer and diabetes .
Industry: Industrially, this compound is used in the production of peptide-based materials. These materials have applications in biotechnology, such as in the development of biosensors and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-Lys(Boc)-Gly-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc groups protect the amino and side chain groups of lysine, respectively, preventing unwanted reactions during peptide assembly. The removal of these protecting groups at specific stages allows for the controlled formation of peptide bonds, leading to the synthesis of the desired peptide sequence .
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-Gly-OH but without the glycine residue.
Fmoc-Lys(Me,Boc)-OH: A derivative with a methyl group, used for introducing methylated lysine residues in peptides.
Fmoc-Lys(Glc,Boc)-OH: Contains a glucose moiety, used in the synthesis of glycopeptides.
Uniqueness: this compound is unique due to the presence of both Fmoc and Boc protecting groups, which provide dual protection during peptide synthesis. This dual protection allows for more complex peptide sequences to be synthesized with high precision and purity .
Properties
IUPAC Name |
2-[[(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-28(2,3)38-27(36)31(16-24(32)33)25(34)23(14-8-9-15-29)30-26(35)37-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17,29H2,1-3H3,(H,30,35)(H,32,33)/t23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNCHBRDUAKBTD-QHCPKHFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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